

A Comparative Guide to Analytical Methods for Dasatinib N-oxide

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of **Dasatinib N-oxide**, a minor but important metabolite of the tyrosine kinase inhibitor Dasatinib.^[1] Accurate measurement of this metabolite is crucial for understanding the overall metabolism and disposition of Dasatinib *in vivo*.^[2] This document outlines key performance characteristics of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Dasatinib and its N-oxide Metabolite

Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).^{[3][4]} It is extensively metabolized in the liver, primarily by CYP3A4, to form several metabolites.^[5]

Dasatinib N-oxide (M5) is formed through oxidation, a reaction primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3) with some contribution from various cytochrome P450 enzymes.^[3] While considered a minor metabolite, its characterization and quantification are essential for comprehensive pharmacokinetic and drug metabolism studies.^[1]

A significant challenge in the analysis of **Dasatinib N-oxide** is its potential for in-process conversion back to the parent drug, Dasatinib, particularly in hemolyzed plasma samples.^{[6][7]} This instability necessitates careful optimization of sample preparation and extraction procedures to ensure accurate quantification.^{[6][7]}

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of Dasatinib and its metabolites, including the N-oxide, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Dasatinib Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Inertsil C8 (100mm x 4.6mm, 5 μ)[4]	Cosmicsil BDS C18 (150mm x 4.6mm, 5 μ)[8]	C18[9]	Cosmicsil BDS C18 (150mm x 4.6mm, 5 μ)[10]
Mobile Phase	Sodium phosphate buffer (pH 6.5) : Methanol (70:30 v/v)[4]	Phosphate buffer : Acetonitrile: Methanol (50:50 v/v)[8]	Acetonitrile : Water (50:50 v/v, pH 4)[9]	Triethyl amine buffer (pH 6.5) : Methanol: Acetone (50:50 v/v)[10]
Flow Rate	1.0 mL/min[4]	1.0 mL/min[8]	Not Specified	1.1 mL/min[10]
Detection (UV)	323 nm[4]	315 nm[8]	315 nm[9]	315 nm[10]
Retention Time	5.789 min[4]	6.46 min[8]	4.085 min[9]	12 min[10]
Linearity Range (μ g/mL)	5 - 30[4]	20 - 60[8]	10 - 60[9]	50 - 150[10]
Correlation Coefficient (r^2)	>0.999	0.999[8]	0.998[9]	0.999[10]
LOD (μ g/mL)	Not Reported	0.0405[8]	Not Reported	2.83
LOQ (μ g/mL)	Not Reported	0.1229[8]	Not Reported	9.41

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Parameter	Method 1	Method 2	Method 3
Application	Dasatinib and two active metabolites in human plasma[11]	Dasatinib in rat plasma[12]	Dasatinib in mice plasma[13]
Sample Preparation	Solid Phase Extraction (SPE)[11]	Protein Precipitation[12]	Liquid-Liquid Extraction (LLE)[13]
Column	Luna phenyl-hexyl[11]	Acquity BEH C18 (2.1mm x 50mm, 1.7µm)[12]	Not Specified
Detection	Positive ion electrospray tandem MS[11]	Tandem mass spectrometry[12]	Tandem mass spectrometry[13]
Linearity Range (ng/mL)	1.00 - 1000[11]	10 - 1000[12]	1 - 98[13]
Intra-assay Precision (%CV)	< 5.3%[11]	Not Reported	2.3 - 6.2%[13]
Inter-assay Precision (%CV)	< 5.3%[11]	Not Reported	4.3 - 7.0%[13]
Accuracy	± 9.0% of nominal[11]	Not Reported	88.2 - 105.8% (intra-day), 90.6 - 101.7% (inter-day)[13]
Recovery	> 79%[11]	79.77% - 85.17%[14]	Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Protocol 1: HPLC Method for Dasatinib and Related Impurities

This protocol is based on a method developed for the quantification of Dasatinib and its related impurities, including the N-oxide.[15]

- Chromatographic Conditions:

- Column: Waters Xterra MS C-18 (250 x 4.6 mm, 5 μ m)[15]
- Mobile Phase A: Phosphate Buffer[15]
- Mobile Phase B: Methanol and Acetonitrile (10:90)[15]
- Flow Rate: 1.0 mL/min[15]
- Column Temperature: 40°C[15]
- Detection Wavelength: 265 nm[15]

- Sample Preparation:

- A comprehensive study was conducted to optimize the diluent to limit the generation of the N-Oxide impurity.[16] The choice of diluent is critical as the piperazine ring in Dasatinib is susceptible to oxidation.[16]
- Extraction of the active drug substance from the matrix composition with a suitable diluent is a crucial step.[15]

Protocol 2: LC-MS/MS Method for Dasatinib and its Active Metabolites in Human Plasma

This protocol is a sensitive and reliable method for the quantification of Dasatinib and its pharmacologically active metabolites.[11]

- Sample Preparation (Solid Phase Extraction):

- Samples are prepared using solid-phase extraction on Oasis HLB 96-well plates.[11]

- Chromatographic and Mass Spectrometric Conditions:

- Chromatographic Separation: Isocratic separation on a Luna phenyl-hexyl analytical column.[11]
- Detection: Positive ion electrospray tandem mass spectrometry.[11]
- Validation:
 - The assay was validated over a concentration range of 1.00-1000 ng/mL for Dasatinib and its two active metabolites.[11]
 - The analytes were found to be stable in human plasma for at least 22 hours at room temperature, for at least 123 days at -20°C, and after at least six freeze-thaw cycles.[11]

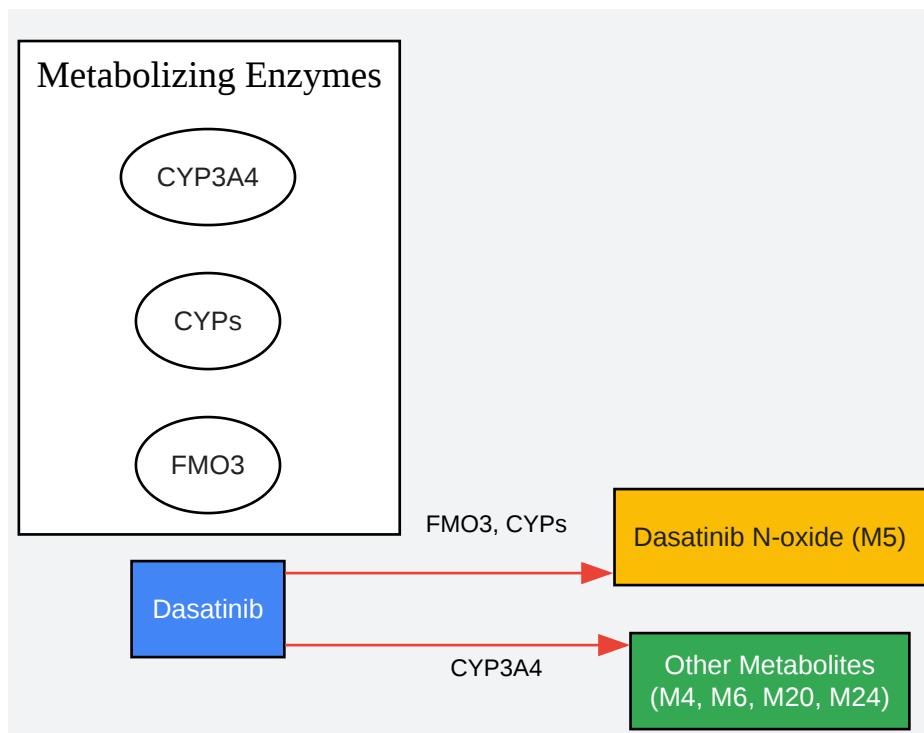
Protocol 3: Stabilization of Dasatinib N-oxide in Hemolyzed Plasma

This protocol focuses on sample preparation strategies to minimize the conversion of N-oxide metabolites back to their parent compounds in hemolyzed plasma.[6][7]

- Problem: **Dasatinib N-oxide** conversion to Dasatinib was observed in hemolyzed plasma but was absent in non-hemolyzed plasma.[6][7]
- Extraction Technique: Protein precipitation using acetonitrile (ACN) was found to be the most efficient extraction technique to prevent N-oxide degradation.[6]
- Results:
 - In hemolyzed plasma, conversion was up to 11.7% with methanol (MeOH) as the precipitating solvent.[7]
 - Using ACN, the conversion was significantly reduced to < 3.8%. [7]
 - In non-hemolyzed plasma, the conversion was < 0.5% with either MeOH or ACN.[7]

Visualizations

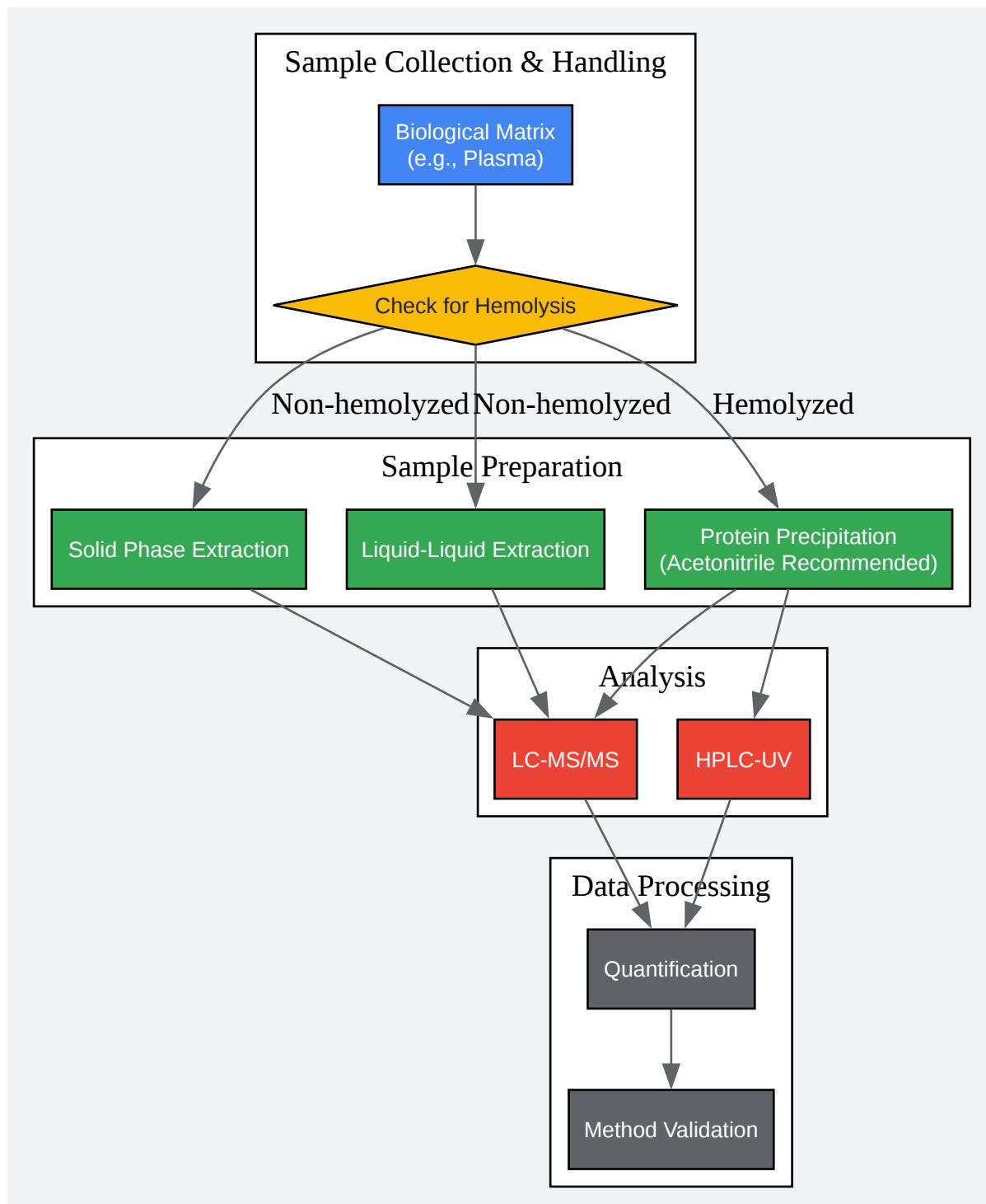
Dasatinib Metabolism



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Caption: Metabolic pathway of Dasatinib.

Analytical Workflow for Dasatinib N-oxide



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Caption: General workflow for **Dasatinib N-oxide** analysis.

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